molecular formula C12H4Br4O B12589671 1,4,6,9-Tetrabromo-dibenzofuran CAS No. 617707-83-2

1,4,6,9-Tetrabromo-dibenzofuran

Cat. No.: B12589671
CAS No.: 617707-83-2
M. Wt: 483.77 g/mol
InChI Key: GWVVZHZSUINYIC-UHFFFAOYSA-N
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Description

1,4,6,9-Tetrabromo-dibenzofuran: is an organic compound with the molecular formula C12H4Br4O and a molecular weight of 483.776 g/mol It is a derivative of dibenzofuran, where four bromine atoms are substituted at the 1, 4, 6, and 9 positions of the dibenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,6,9-Tetrabromo-dibenzofuran can be synthesized through a multi-step process involving bromination reactions. The synthesis typically starts with dibenzofuran as the precursor. The bromination reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4,6,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can lead to different functionalized dibenzofuran compounds .

Scientific Research Applications

1,4,6,9-Tetrabromo-dibenzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,6,9-tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

    1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran derivative with bromine atoms at different positions.

    Dibenzofuran: The parent compound without bromine substitutions.

Uniqueness: 1,4,6,9-Tetrabromo-dibenzofuran is unique due to the specific positions of the bromine atoms, which can influence its chemical reactivity and biological activities.

Properties

CAS No.

617707-83-2

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,4,6,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H

InChI Key

GWVVZHZSUINYIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)C3=C(C=CC(=C3O2)Br)Br)Br

Origin of Product

United States

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